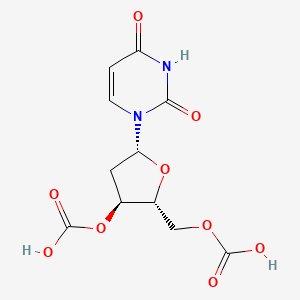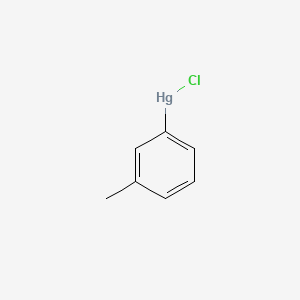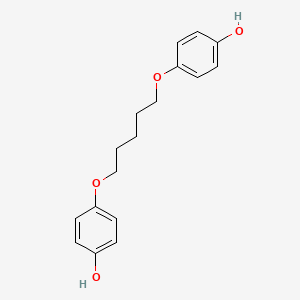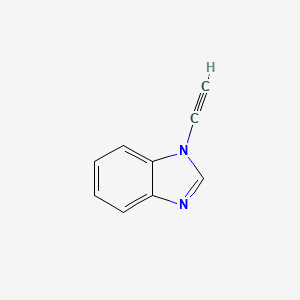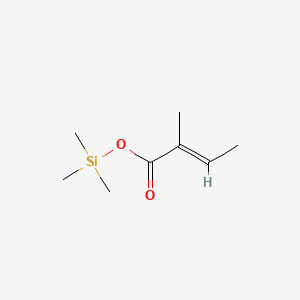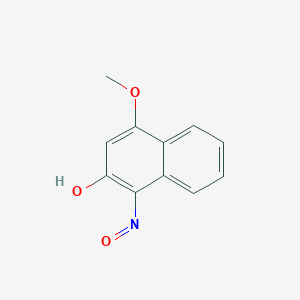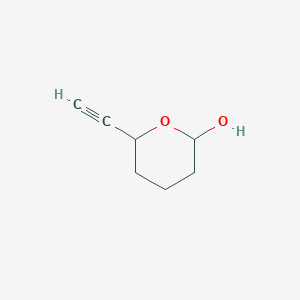
6-Ethynyloxan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethynyloxan-2-ol is an organic compound with the molecular formula C7H10O2 It is a member of the oxane family, characterized by the presence of an ethynyl group attached to the sixth carbon of the oxane ring and a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyloxan-2-ol can be achieved through several methods. One common approach involves the reaction of 6-bromooxan-2-ol with acetylene in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling, which is a well-known method for forming carbon-carbon bonds between an alkyne and an aryl or vinyl halide.
Reaction Conditions:
Catalyst: Palladium(II) acetate
Base: Triethylamine
Solvent: Tetrahydrofuran
Temperature: Room temperature
Time: 12 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethynyloxan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 6-Ethynyloxan-2-one
Reduction: 6-Ethyloxan-2-ol
Substitution: 6-Chloroxan-2-ol
Scientific Research Applications
6-Ethynyloxan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Ethynyloxan-2-ol involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their stability and activity. These interactions can modulate signaling pathways and biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethynyltetrahydro-2H-pyran-2-ol
- 6-Ethynyl-1,4-dioxane-2-ol
- 6-Ethynyl-1,3-dioxane-2-ol
Comparison
6-Ethynyloxan-2-ol is unique due to the presence of both an ethynyl group and a hydroxyl group on the oxane ring. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. For example, 6-Ethynyltetrahydro-2H-pyran-2-ol lacks the additional oxygen atom in the ring, which can influence its chemical behavior and interactions with other molecules.
Properties
CAS No. |
614751-90-5 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
6-ethynyloxan-2-ol |
InChI |
InChI=1S/C7H10O2/c1-2-6-4-3-5-7(8)9-6/h1,6-8H,3-5H2 |
InChI Key |
FPRWPBGMMYTFKI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCCC(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


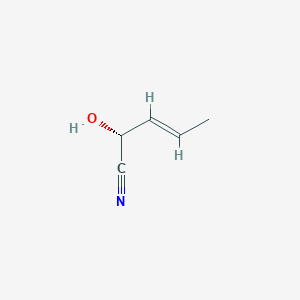
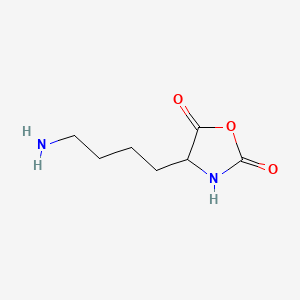
![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
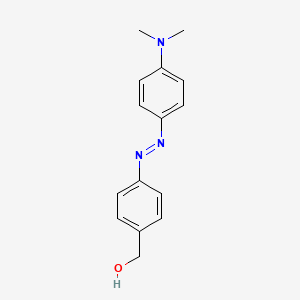
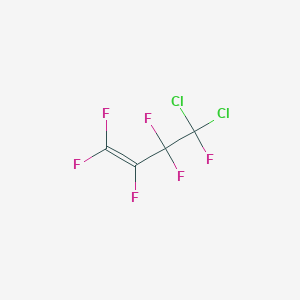
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
